molecular formula C12H7ClN2O2S B11139696 (2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioamide

(2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioamide

Cat. No.: B11139696
M. Wt: 278.71 g/mol
InChI Key: JPWOYDCFTASNFA-ZZXKWVIFSA-N
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Description

(2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioamide is a synthetic organic compound that features a benzofuran ring substituted with a chloro and hydroxy group, a cyano group, and a thioamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.

    Introduction of Substituents: The chloro and hydroxy groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Cyanoprop-2-enethioamide Moiety: This can be achieved through a series of reactions involving nitrile and thioamide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential as a therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for compounds like (2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioamide typically involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enamide: Similar structure but without the thioamide group.

    (2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioester: Similar structure but with a thioester group instead of a thioamide.

Uniqueness

The presence of the thioamide group in (2E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioamide may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H7ClN2O2S

Molecular Weight

278.71 g/mol

IUPAC Name

(E)-3-(3-chloro-6-hydroxy-1-benzofuran-2-yl)-2-cyanoprop-2-enethioamide

InChI

InChI=1S/C12H7ClN2O2S/c13-11-8-2-1-7(16)4-9(8)17-10(11)3-6(5-14)12(15)18/h1-4,16H,(H2,15,18)/b6-3+

InChI Key

JPWOYDCFTASNFA-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=C2Cl)/C=C(\C#N)/C(=S)N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2Cl)C=C(C#N)C(=S)N

Origin of Product

United States

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